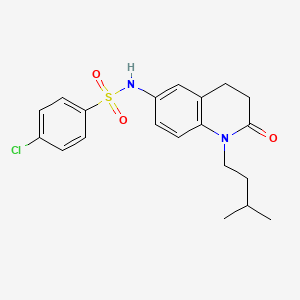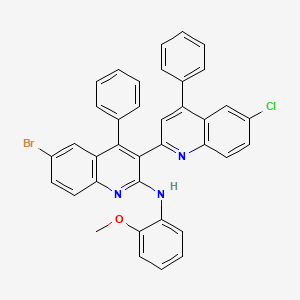
6-bromo-3-(6-chloro-4-phenylquinolin-2-yl)-N-(2-methoxyphenyl)-4-phenylquinolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-3-(6-chloro-4-phenylquinolin-2-yl)-N-(2-methoxyphenyl)-4-phenylquinolin-2-amine is a useful research compound. Its molecular formula is C37H25BrClN3O and its molecular weight is 642.98. The purity is usually 95%.
The exact mass of the compound 6-bromo-3-(6-chloro-4-phenylquinolin-2-yl)-N-(2-methoxyphenyl)-4-phenylquinolin-2-amine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-bromo-3-(6-chloro-4-phenylquinolin-2-yl)-N-(2-methoxyphenyl)-4-phenylquinolin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-3-(6-chloro-4-phenylquinolin-2-yl)-N-(2-methoxyphenyl)-4-phenylquinolin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Cytotoxic Activity
Research on similar quinoline derivatives has focused on their synthesis and potential cytotoxic activity against cancer cell lines. For example, Kadrić et al. (2014) described the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, noting their in vitro cytotoxic activity against various cancer cell lines. The fluorescence properties of these compounds were also studied, hinting at their potential use in cancer research (Kadrić et al., 2014).
Antibacterial Activity
Several studies have explored the antibacterial properties of quinoline derivatives. For instance, Zhi (2010) investigated the antibacterial activity of N-((6-Bromine-2-methoxylquinoline-3-yl)benzyl)-3-morpholine-N-(naphthalene-1-yl)propionamide, highlighting its effectiveness against certain bacteria (Zhi, 2010).
Antimycobacterial Activity
Bai et al. (2012) synthesized a halogenated hydrocarbon amination reaction product similar to 6-bromo-3-(6-chloro-4-phenylquinolin-2-yl)-N-(2-methoxyphenyl)-4-phenylquinolin-2-amine, which showed anti-Mycobacterium phlei 1180 activity. This points to its potential use in treating certain bacterial infections (Bai et al., 2012).
Potential in Anticancer Therapy
Sirisoma et al. (2009) discussed the synthesis of 4-anilinoquinazolines, including a compound with structural similarities to the chemical . These compounds were identified as potent apoptosis inducers and showed promise as anticancer agents, with high blood-brain barrier penetration (Sirisoma et al., 2009).
Synthesis Methods and Structural Studies
Studies have also focused on developing synthesis methods for similar quinoline derivatives and examining their structural properties. Armengol et al. (2000) synthesized bromoquinolines and studied their crystal structure, providing insights into their molecular configuration (Armengol et al., 2000).
Photophysical and Biomolecular Binding Properties
Bonacorso et al. (2018) synthesized new quinoline derivatives and investigated their photophysical properties and biomolecular binding capabilities. This kind of research is crucial in understanding how these compounds interact at the molecular level, potentially aiding in drug design and other scientific applications (Bonacorso et al., 2018).
Propriétés
IUPAC Name |
6-bromo-3-(6-chloro-4-phenylquinolin-2-yl)-N-(2-methoxyphenyl)-4-phenylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H25BrClN3O/c1-43-34-15-9-8-14-32(34)42-37-36(35(24-12-6-3-7-13-24)29-20-25(38)16-18-31(29)41-37)33-22-27(23-10-4-2-5-11-23)28-21-26(39)17-19-30(28)40-33/h2-22H,1H3,(H,41,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBFYYXXXASYMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC3=C(C=C(C=C3)Br)C(=C2C4=NC5=C(C=C(C=C5)Cl)C(=C4)C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H25BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-(6-chloro-4-phenylquinolin-2-yl)-N-(2-methoxyphenyl)-4-phenylquinolin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

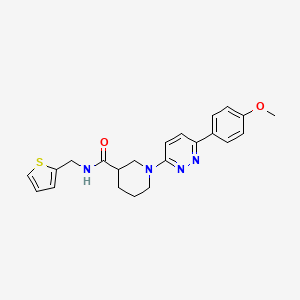

![2-(benzo[d]isoxazol-3-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2885048.png)
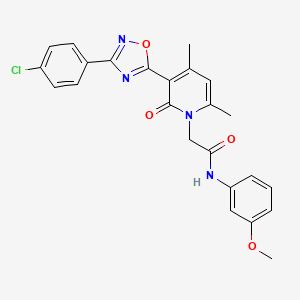
![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2885052.png)

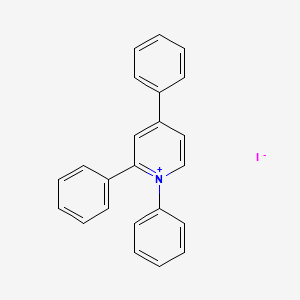

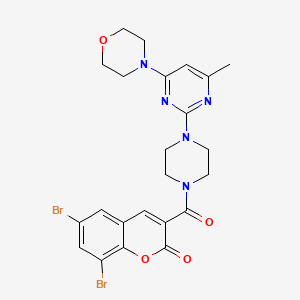
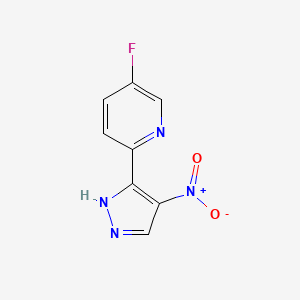
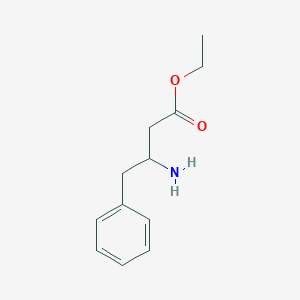

![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2885068.png)
